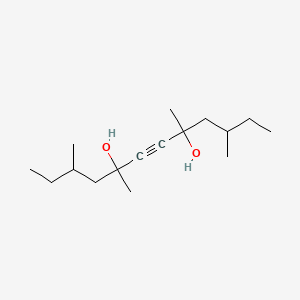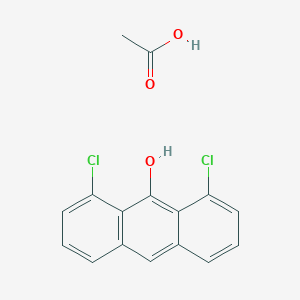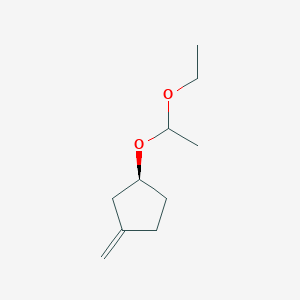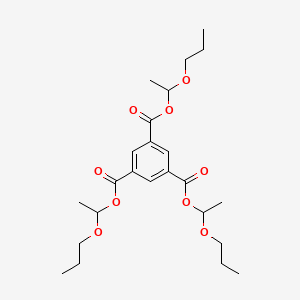
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by a benzene ring substituted with three 1-propoxyethyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 1-propoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include benzene-1,3,5-tricarboxylic acid, benzene-1,3,5-tricarboxylate esters with different substituents, and benzene-1,3,5-tricarboxylate alcohols .
Wissenschaftliche Forschungsanwendungen
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate exerts its effects is primarily through its ability to form stable complexes and frameworks. The ester groups facilitate interactions with various molecular targets, enabling the compound to participate in supramolecular assemblies and catalysis. The benzene ring provides structural rigidity, while the propoxyethyl groups offer flexibility and functionalization potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1-imidazolyl)benzene: Used in the synthesis of coordination polymers with selective adsorption properties.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Serves as a curing agent for polyester powder coatings.
1,3,5-Triscarboxyphenylethynylbenzene: Employed in the creation of MOFs with ultra-high porosity.
Uniqueness
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate stands out due to its unique combination of ester and propoxyethyl groups, which provide both stability and functionalization versatility. This makes it particularly valuable in applications requiring precise molecular interactions and structural integrity .
Eigenschaften
CAS-Nummer |
221640-97-7 |
|---|---|
Molekularformel |
C24H36O9 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C24H36O9/c1-7-10-28-16(4)31-22(25)19-13-20(23(26)32-17(5)29-11-8-2)15-21(14-19)24(27)33-18(6)30-12-9-3/h13-18H,7-12H2,1-6H3 |
InChI-Schlüssel |
FOVJRNXVTBHEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC(C)OCCC)C(=O)OC(C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


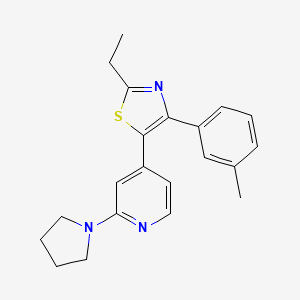
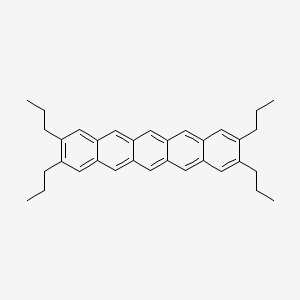

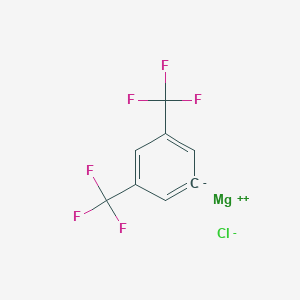
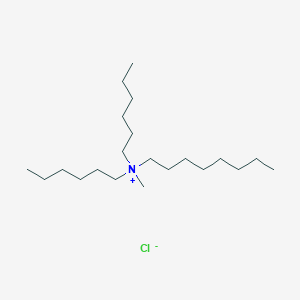
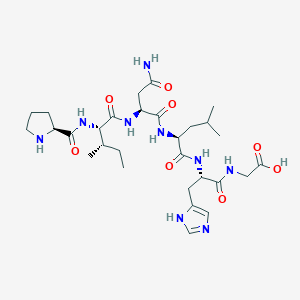

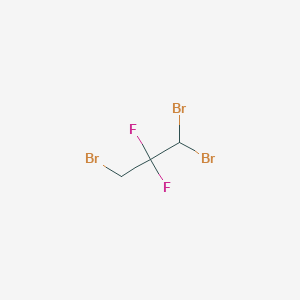
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
